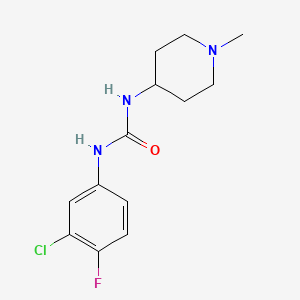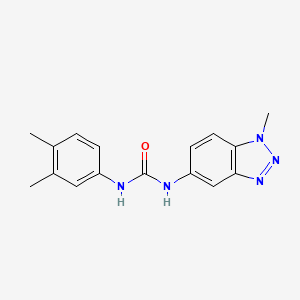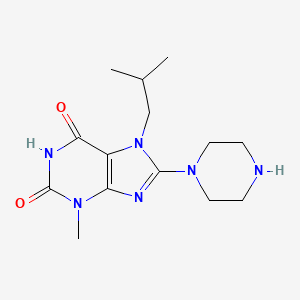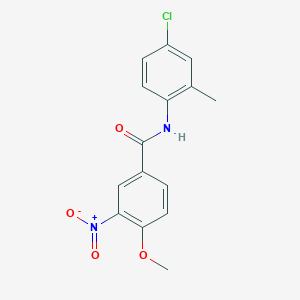
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as CFMPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFMPU is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine to its binding sites. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea acts as a selective antagonist of the NMDA receptor by binding to its ion channel pore and preventing the influx of calcium ions into the postsynaptic neuron. This leads to the modulation of glutamate neurotransmission and the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to modulate glutamate neurotransmission and downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes. In animal studies, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive deficits in models of schizophrenia and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One potential direction is the development of more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another potential direction is the investigation of the potential role of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea in modulating synaptic plasticity and learning and memory processes in the brain. Additionally, the development of more efficient synthesis methods for N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea could facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with N-methylpiperidine-4-carboxylic acid, followed by the addition of carbonyldiimidazole and urea. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The selective antagonism of the NMDA receptor by N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to modulate glutamate neurotransmission, which is dysregulated in these disorders.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c1-18-6-4-9(5-7-18)16-13(19)17-10-2-3-12(15)11(14)8-10/h2-3,8-9H,4-7H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEFUADOPACJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)



![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)

![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)

![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)


![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)
